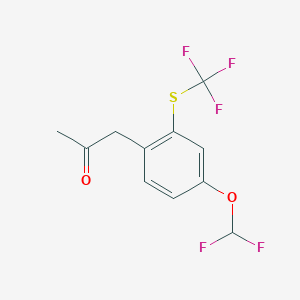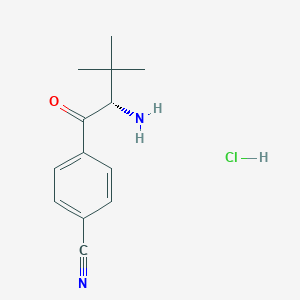
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structural features, including an amino group, a benzonitrile moiety, and a chiral center, which contribute to its distinct chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of 4-cyanobenzoyl chloride with (S)-2-amino-3,3-dimethylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride has several applications in scientific research, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Chemical Biology: As a probe to study biological pathways and molecular interactions.
Industrial Chemistry: As a building block for the synthesis of complex organic molecules.
作用机制
The mechanism of action of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups enable it to bind selectively to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
®-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile: The non-chiral version of the compound.
4-(2-Amino-3,3-dimethylbutanoyl)benzoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties and biological activities
属性
分子式 |
C13H17ClN2O |
|---|---|
分子量 |
252.74 g/mol |
IUPAC 名称 |
4-[(2S)-2-amino-3,3-dimethylbutanoyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-13(2,3)12(15)11(16)10-6-4-9(8-14)5-7-10;/h4-7,12H,15H2,1-3H3;1H/t12-;/m1./s1 |
InChI 键 |
XFSOFAHZSZZJFE-UTONKHPSSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)C1=CC=C(C=C1)C#N)N.Cl |
规范 SMILES |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)C#N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


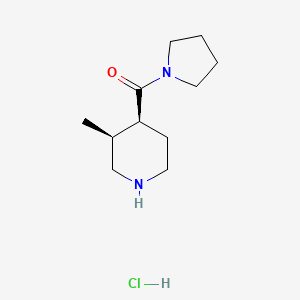
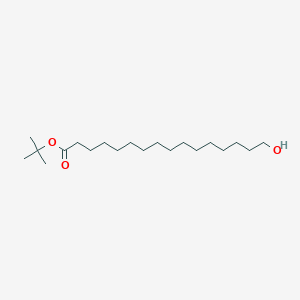
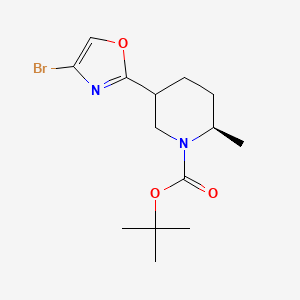
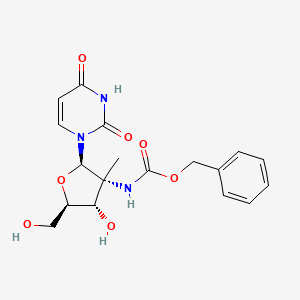





![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
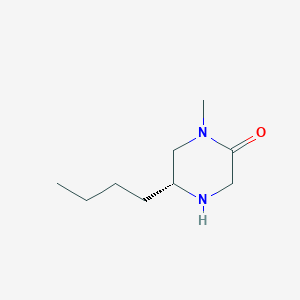
![Tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-B]pyridin-3-YL)pyrrolidine-1-carboxylate](/img/structure/B14044150.png)
